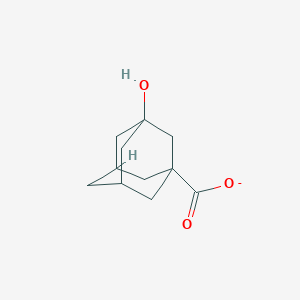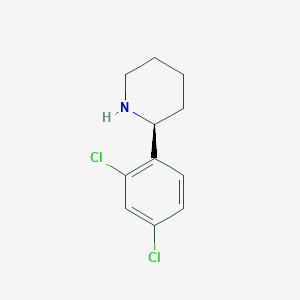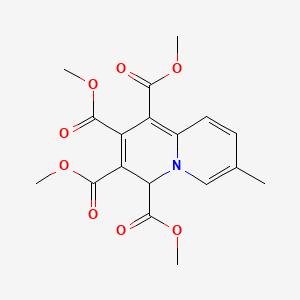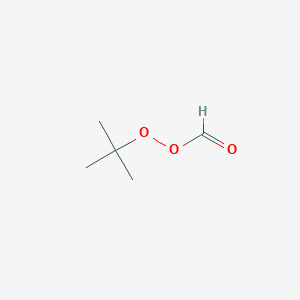
2-(Formylperoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Formylperoxy)-2-methylpropane is an organic peroxide compound characterized by the presence of a formyl group and a peroxy linkage attached to a methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylperoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with formic acid and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Formylperoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxy linkage, yielding alcohols or aldehydes.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids or more complex peroxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Formylperoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex peroxides and other oxygen-containing compounds.
Biology: Investigated for its potential as a reactive oxygen species (ROS) generator in biological systems, which can be useful in studying oxidative stress and related cellular processes.
Medicine: Explored for its potential use in drug delivery systems, where its peroxy linkage can be utilized for controlled release of active pharmaceutical ingredients.
Industry: Employed in polymerization reactions as an initiator, taking advantage of its ability to generate free radicals.
Mécanisme D'action
The mechanism of action of 2-(Formylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxy linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroperoxy)-2-methylpropane: Similar structure but with a hydroperoxy group instead of a formylperoxy group.
2-(Acetylperoxy)-2-methylpropane: Contains an acetyl group in place of the formyl group.
2-(Methoxyperoxy)-2-methylpropane: Features a methoxy group instead of the formyl group.
Uniqueness
2-(Formylperoxy)-2-methylpropane is unique due to the presence of both a formyl group and a peroxy linkage, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
819-50-1 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2-methylpropan-2-yl)oxy formate |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)8-7-4-6/h4H,1-3H3 |
Clé InChI |
XHGOVHOCQHSNTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
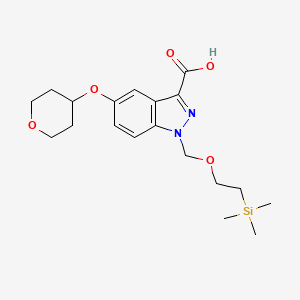
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
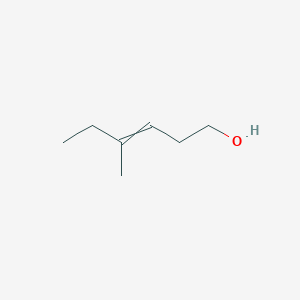

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)


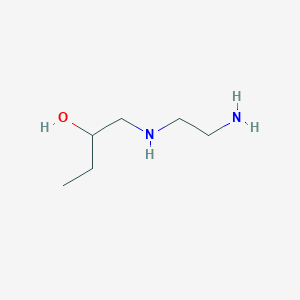
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
